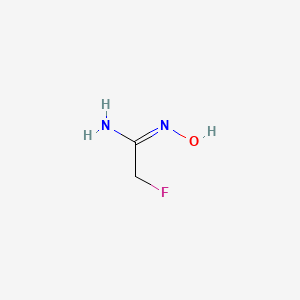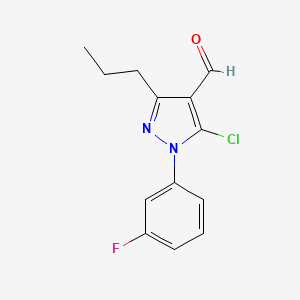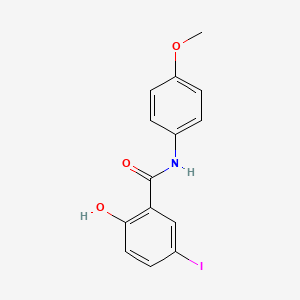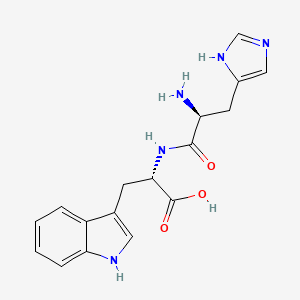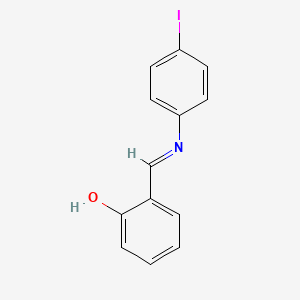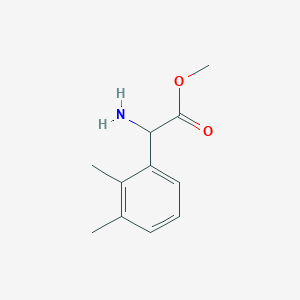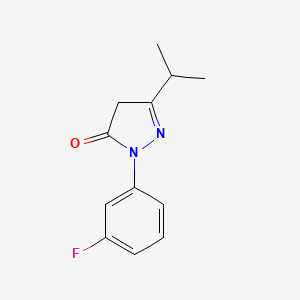
1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (3-FPP) is an organic compound consisting of a pyrazolone ring with a 3-fluorophenyl group and a propan-2-yl group. It has been studied for its potential applications in scientific research, due to its various biochemical and physiological effects.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. In addition, it has been used as a tool to study the role of FAAH in the regulation of pain and inflammation. This compound has also been used to study the role of FAAH in the regulation of anxiety and depression.
Mécanisme D'action
1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one acts as an inhibitor of FAAH. It binds to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the hydrolysis reaction. This inhibition of FAAH leads to an increase in the concentration of endocannabinoids, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of FAAH by this compound leads to an increase in the concentration of endocannabinoids, which can have a variety of biochemical and physiological effects. These effects include an increased sensitivity to pain, an increased sensitivity to inflammation, an increased sensitivity to anxiety, and an increased sensitivity to depression. In addition, this compound has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in lab experiments has several advantages. It is a relatively simple compound to synthesize, and it has been shown to be an effective inhibitor of FAAH. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the role of FAAH in the regulation of various biological processes.
However, there are also some limitations to the use of this compound in lab experiments. It is relatively expensive, and its effects can vary depending on the concentration used. Additionally, it has not been extensively studied, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
The use of 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in scientific research has a number of potential future directions. More research could be done to further understand its effects and potential applications. For example, it could be studied further to determine its effects on other enzymes involved in the metabolism of endocannabinoids. Additionally, it could be studied to determine its effects on other biological processes, such as the regulation of appetite and metabolism. Finally, it could be studied to determine its potential therapeutic applications, such as its potential use as a pain reliever or anti-inflammatory agent.
Méthodes De Synthèse
1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized by reacting a 3-fluorophenyl acrylate with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out in a polar solvent such as acetonitrile or dimethyl sulfoxide, and the reaction temperature is typically around 0-5 °C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by column chromatography or flash chromatography.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTXEOYZYYPSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)
![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)


![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)
